N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase IX (CA IX) which has been found to be overexpressed in various types of cancer.
Aplicaciones Científicas De Investigación
- Application : IXA6 acts as an IRE1/XBP1s agonist, specifically activating IRE1-XBP1s signaling. This modulation can be valuable for studying ER stress-related diseases, including neurodegenerative conditions like Parkinson’s disease and Alzheimer’s disease .
- Application : IXA6 exhibits potential vasoprotective activity. By activating IRE1-XBP1s signaling, it may contribute to vascular protection. Researchers can explore its effects on endothelial function, vascular permeability, and angiogenesis .
- Application : IXA6’s ability to modulate IRE1 RNase activity makes it relevant for neuroprotection studies. Investigate its impact on neuronal survival, protein misfolding, and ER stress in neurodegenerative models .
- Application : Explore IXA6’s effects on cancer cell survival, apoptosis, and drug sensitivity. Investigate whether it enhances or suppresses ER stress-induced cell death in cancer cells .
- Application : IXA6 could serve as a lead compound for designing novel drugs that modulate IRE1/XBP1s signaling. Researchers can optimize its structure for therapeutic purposes .
- Application : Study IXA6’s impact on UPR-related gene expression, protein folding, and cellular adaptation to stress. Investigate its effects on other stress pathways beyond IRE1 .
IRE1/XBP1s Signaling Modulation
Vasoprotective Activity
Neuroprotection and Neurodegenerative Diseases
Cancer Research
Drug Development
Cellular Stress Response Mechanisms
Mecanismo De Acción
Target of Action
The primary target of IXA6 is IRE1/XBP1s . IRE1 (Inositol-Requiring Enzyme 1) is an endoplasmic reticulum (ER) stress sensor protein that plays a crucial role in the unfolded protein response (UPR). XBP1s is a transcription factor activated by IRE1 during ER stress .
Mode of Action
IXA6 acts as an activator of IRE1/XBP1s signaling . It induces IRE1 RNase activity, which in turn leads to the splicing of XBP1 mRNA and the production of the active XBP1s transcription factor .
Biochemical Pathways
The activation of IRE1/XBP1s signaling by IXA6 impacts the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. When the ER function is disturbed, the UPR is activated to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .
Pharmacokinetics
The solubility of ixa6 in dmso is reported to be 3125 mg/mL , which may influence its bioavailability and distribution.
Result of Action
The activation of IRE1/XBP1s signaling by IXA6 leads to ER proteostasis remodeling . This remodeling can reduce the secretion of amyloid precursor protein (APP), a protein involved in Alzheimer’s disease . The reduction in APP secretion is dependent on IRE1 RNase activity .
Action Environment
Factors such as behaviors, nutrition, and chemicals and industrial pollutants can influence epigenetic marks, which in turn can alter gene expression . As such, these factors might potentially influence the action, efficacy, and stability of IXA6.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLQYLVXKDCKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.